Chirald
Overview
Description
Chirald<SUP><SUP>®</SUP></SUP>: is a chiral compound known for its unique spatial arrangement, making it non-superimposable on its mirror image. This property, known as chirality, is crucial in various scientific fields, particularly in chemistry and biology. This compound<SUP><SUP>®</SUP></SUP> is widely used in research and industrial applications due to its ability to interact differently with other chiral entities.
Mechanism of Action
Target of Action
Chirald®, a chiral compound, interacts with specific biological targets, which are primarily chiral natural biological molecules such as nucleic acids and enzymes . These targets play a crucial role in various biological processes, and the interaction of this compound® with these targets can lead to significant changes in these processes.
Mode of Action
The mode of action of this compound® involves its interaction with its primary targets. This compound® exhibits high stereoselectivity, which means it can bind selectively to its targets based on their chirality . This selective binding can lead to specific changes in the targets and their associated biological processes .
Biochemical Pathways
The interaction of this compound® with its targets can affect various biochemical pathways. The exact pathways affected can depend on the specific targets of this compound®. The downstream effects of these changes can include alterations in cell metabolism, cell fate, and other biological processes .
Pharmacokinetics
The pharmacokinetics of this compound® involve its absorption, distribution, metabolism, and excretion (ADME) properties . These properties can significantly impact the bioavailability of this compound®, which is the extent and rate at which this compound® reaches its targets. The specific ADME properties of this compound® can depend on various factors, including its chemical structure and the characteristics of the biological environment .
Result of Action
The result of this compound®'s action at the molecular and cellular level involves changes in the targets and the associated biological processes. These changes can lead to various effects, such as alterations in cell behavior, cell fate, and tissue repair . The exact effects can depend on the specific targets of this compound® and the nature of its interaction with these targets .
Action Environment
The action, efficacy, and stability of this compound® can be influenced by various environmental factors. These factors can include the physical and chemical characteristics of the biological environment, as well as the presence of other molecules and cells. The interaction of this compound® with its environment can affect its ability to reach its targets and exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chirald<SUP><SUP>®</SUP></SUP> involves several steps, including the use of chiral catalysts and reagents to ensure the desired enantiomer is produced. Common synthetic routes include asymmetric synthesis and chiral resolution techniques. Reaction conditions often involve controlled temperatures, pressures, and pH levels to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound<SUP><SUP>®</SUP></SUP> typically involves large-scale asymmetric synthesis using chiral catalysts. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are employed to separate and purify the enantiomers. The production process is designed to be efficient and cost-effective while maintaining high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions: Chirald<SUP><SUP>®</SUP></SUP> undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the chiral nature of the compound, leading to different outcomes depending on the enantiomer involved.
Common Reagents and Conditions: Common reagents used in reactions with this compound<SUP><SUP>®</SUP></SUP> include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.
Major Products: The major products formed from reactions with this compound<SUP><SUP>®</SUP></SUP> depend on the type of reaction and the specific enantiomer involved. For example, oxidation may yield chiral alcohols or ketones, while substitution reactions can produce a variety of chiral derivatives.
Scientific Research Applications
Chirald<SUP><SUP>®</SUP></SUP> has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and as a chiral catalyst in asymmetric synthesis.
Biology: Plays a role in studying enzyme-substrate interactions and the effects of chirality on biological systems.
Medicine: Utilized in the development of chiral drugs, where the specific enantiomer can have different therapeutic effects.
Industry: Employed in the production of chiral materials and as a chiral selector in chromatographic separations.
Comparison with Similar Compounds
Chirald<SUP><SUP>®</SUP></SUP> is unique compared to other chiral compounds due to its specific spatial arrangement and the resulting interactions. Similar compounds include:
Chiral amino acids: These are fundamental building blocks in proteins and exhibit chirality.
Chiral drugs: Many pharmaceuticals are chiral, with enantiomers having different therapeutic effects.
Chiral catalysts: Used in asymmetric synthesis to produce enantiomerically pure compounds.
This compound<SUP><SUP>®</SUP></SUP> stands out due to its high enantiomeric purity and its effectiveness in various applications, making it a valuable compound in both research and industry.
Properties
IUPAC Name |
(2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-16(15-20(2)3)19(21,18-12-8-5-9-13-18)14-17-10-6-4-7-11-17/h4-13,16,21H,14-15H2,1-3H3/t16-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INTCGJHAECYOBW-APWZRJJASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)C(CC1=CC=CC=C1)(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN(C)C)[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70273961 | |
Record name | Chirald | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70273961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38345-66-3 | |
Record name | (αS)-α-[(1R)-2-(Dimethylamino)-1-methylethyl]-α-phenylbenzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38345-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Darvon alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038345663 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chirald | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70273961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [S-(R*,S*)]-α-[2-(dimethylamino)-1-methylethyl]-α-phenylphenethyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.976 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | D-OXYPHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5917USS6PV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Chirald® as highlighted in the research papers?
A1: The research papers predominantly focus on this compound®'s role in the asymmetric reduction of ketones [] and its use in synthesizing optically active compounds like propargyloxyacetic acids and esters [, ]. These compounds are important building blocks in the synthesis of various biologically active molecules.
Q2: How does this compound® contribute to the synthesis of optically active propargyloxyacetic acids and esters?
A2: this compound® is used in conjunction with Lithium Aluminum Hydride (LiAlH4) to form a chiral reducing agent, this compound-LiAlH4 [, ]. This complex enables the enantioselective reduction of specific alkynones (ketones with a triple bond) to produce the desired optically active propargyloxy alcohols. These alcohols are then further reacted to obtain the target propargyloxyacetic acids and esters.
Q3: The research mentions [, ]-Wittig rearrangement. What is the significance of this reaction in relation to this compound®?
A3: The optically active propargyloxyacetic acids and esters synthesized using this compound® act as precursors for the [, ]-Wittig rearrangement reaction [, ]. This rearrangement is highly stereoselective, meaning it retains the chirality introduced by this compound®. This is crucial for synthesizing enantiomerically pure compounds, which are essential in pharmaceutical and other applications.
Q4: What types of molecules are ultimately synthesized using this compound® as a starting point in these reactions?
A4: The [, ]-Wittig rearrangement of compounds derived from this compound® leads to the formation of α-hydroxy-β-allenes and ultimately to 2,5-dihydrofurans [, ]. These heterocyclic compounds are valuable intermediates in the synthesis of various natural products and pharmaceuticals.
Q5: Are there any studies on the structure-activity relationship (SAR) of this compound®?
A5: While the provided research papers don't delve into specific SAR studies of this compound®, they highlight that even small structural changes, such as from acid to ester in propargyloxyacetic acid derivatives, can impact the stereochemical outcome of the [, ]-Wittig rearrangement [, ]. This underscores the importance of understanding the structural nuances of this compound® and its derivatives in influencing stereoselectivity.
Q6: The papers mention "this compound® - LiAlH4." Is there more information available on this complex?
A6: While the papers focus on the application of the this compound®- LiAlH4 complex, they don't delve into its specific characterization [, ]. Further research may explore its spectroscopic data, stability, and optimal conditions for enantioselective reduction.
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